Hepatic Metabolite Abundance: FW-152 Dominance Over DCBP and DCBH in Dicofol Metabolism
In rodent liver following dicofol administration, 2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol (FW-152) constitutes the dominant fraction of extractable radiolabel at 70–80%, substantially exceeding 4,4′-dichlorobenzophenone (DCBP) and 4,4′-dichlorobenzhydrol (DCBH), which represent approximately 30% and 7%, respectively [1]. This metabolic branching ratio confirms that FW-152 is the principal hepatic depot form of dicofol, not a minor side product [2].
| Evidence Dimension | Relative abundance in liver radiolabel after dicofol dosing |
|---|---|
| Target Compound Data | 70–80% of extracted liver radiolabel |
| Comparator Or Baseline | DCBP (approx. 30%) and DCBH (approx. 7%) |
| Quantified Difference | FW-152 is 2.3–2.7× more abundant than DCBP and 10–11.4× more abundant than DCBH |
| Conditions | In vivo rodent dicofol metabolism studies; radiolabel analysis of liver tissue extracts |
Why This Matters
For toxicokinetic modeling or metabolite identification in liver microsome assays, procurement of authentic FW-152 standard is essential because it represents the quantitatively dominant hepatic species, while DCBP and DCBH standards alone cannot account for the majority of the mass balance.
- [1] World Health Organization / IPCS. (1992). Dicofol (Pesticide Residues in Food: 1992 Evaluations Part II Toxicology). JMPR Monograph. In liver, most of the extracted radiolabel was FW-152 (70–80%) in both sexes with lesser amounts of DCBP, dicofol, and DCBH. View Source
- [2] World Health Organization / IPCS. (1992). Dicofol Monograph. Mice: dicofol converted to DCD (same as FW-152), dichlorobenzophenone (DCBP), and dichlorobenzhydrol (DCBH) based on analyses of brain, fat, and liver. These three metabolites represented 33%, 30%, and 7%, respectively, of the radiolabel in the liver (complementary data subset confirming FW-152 as major component). View Source
